

A Comparative Crystallographic Guide to 3-Amino-2-cyclohexen-1-one Derivatives

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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254

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For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the structural nuances of two **3-Amino-2-cyclohexen-1-one** derivatives, supported by experimental data.

This guide provides a comparative overview of the X-ray crystallographic data for two derivatives of **3-Amino-2-cyclohexen-1-one**: 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one and 3-Anilino-5,5-dimethylcyclohex-2-enone. The structural information presented is crucial for understanding the conformational properties and potential intermolecular interactions of this class of compounds, which has shown promise in the development of novel therapeutics, including CXCR2 antagonists.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.



Parameter	3-amino-5,5-dimethyl-2- [(E)-2- nitroethenyl]cyclohex-2- en-1-one[1][2]	3-Anilino-5,5- dimethylcyclohex-2- enone[3]
Formula	C10H14N2O3	C14H17NO
Molecular Weight	210.23 g/mol	215.29 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c	P21/n
a (Å)	11.192(2)	10.1766(19)
b (Å)	12.049(2)	13.159(2)
c (Å)	16.143(3)	9.2877(17)
α (°)	90	90
β (°)	108.08(3)	104.062(7)
y (°)	90	90
Volume (ų)	2069.1(7)	1206.5(4)
Z	8	4
Temperature (K)	293(2)	150

Experimental Protocols

The methodologies employed in the X-ray crystallographic analysis of these compounds are detailed below, providing a reproducible framework for further studies.

Synthesis and Crystallization

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (1 mmol) and the potassium salt of alpha-nitro acetaldehyde (1.5 mmol) was stirred in a solution of methanol (2 mL) and acetic acid (2 mL) for five days at room temperature.[1] The solvents were subsequently removed under reduced pressure. The resulting residue was purified using flash chromatography on silica gel with a mobile phase of



chloroform, hexane, acetone, and methanol (9:7:1:1). Bright-yellow crystals suitable for X-ray diffraction were obtained by crystallization from methanol.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone: This compound was synthesized by reacting aniline and 5,5-dimethyl-1,3-cyclohexanedione.[3] In a typical procedure, 1 mmol of each reactant was dissolved in ethanol and refluxed for 24 hours in a round-bottomed flask equipped with a condenser and magnetic stirrer.[3]

X-ray Data Collection and Structure Refinement

For 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos CCD diffractometer using Mo K α radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

For 3-Anilino-5,5-dimethylcyclohex-2-enone, data collection was performed on a Bruker APEXII diffractometer with Mo K α radiation.[3] The structure was also solved by direct methods and refined on F².

Molecular and Crystal Structure Insights

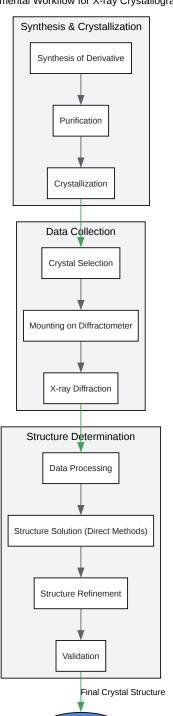
In the crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the asymmetric unit contains two independent molecules with similar conformations.[1][2] The cyclohexene rings in both molecules adopt an envelope conformation.[1] The crystal packing is stabilized by N—H···O hydrogen bonds, forming supramolecular layers.[1]

Similarly, the hexaneone ring of 3-Anilino-5,5-dimethylcyclohex-2-enone adopts a half-chair conformation.[3] The crystal packing is characterized by alternating layers that are consolidated by N—H···O hydrogen bonds and C—H··· π interactions.[3]

Signaling Pathway

Certain **3-Amino-2-cyclohexen-1-one** derivatives have been identified as antagonists of the CXCR2 receptor, a G-protein-coupled receptor involved in inflammatory responses. The diagram below illustrates the general experimental workflow for X-ray crystallography.





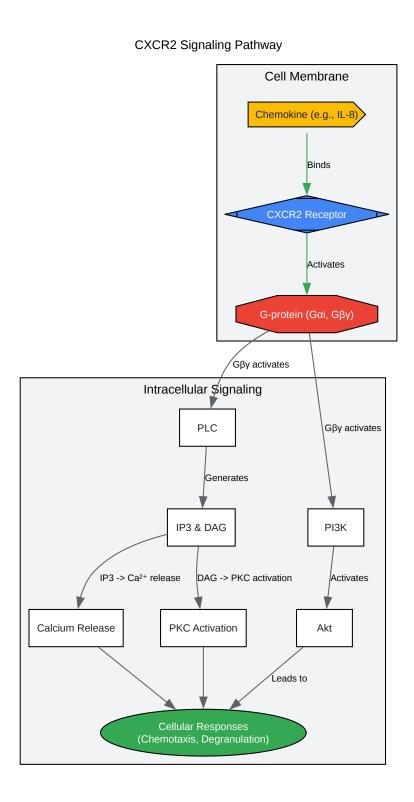
Experimental Workflow for X-ray Crystallography

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Caption: A flowchart illustrating the key stages of X-ray crystallography.



The CXCR2 signaling cascade is a critical pathway in inflammation and a target for these derivatives.



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Caption: The CXCR2 receptor signaling cascade upon ligand binding.

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References

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